molecular formula C11H12N2O2 B11173412 N-(2-cyanophenyl)-2-ethoxyacetamide

N-(2-cyanophenyl)-2-ethoxyacetamide

Cat. No.: B11173412
M. Wt: 204.22 g/mol
InChI Key: WCIHSCLEAAJWQW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-ethoxyacetamide: is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2-ethoxyacetamide typically involves the reaction of 2-cyanophenylamine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: N-(2-cyanophenyl)-2-ethoxyacetamide is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-ethoxyacetamide

InChI

InChI=1S/C11H12N2O2/c1-2-15-8-11(14)13-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3,(H,13,14)

InChI Key

WCIHSCLEAAJWQW-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1C#N

Origin of Product

United States

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